VHL Ligand 8

Descripción general

Descripción

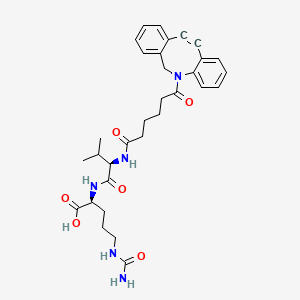

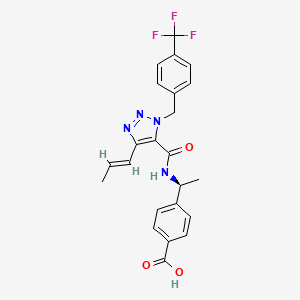

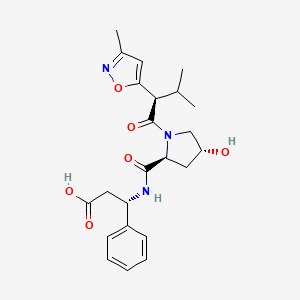

El Ligando VHL 8 es un ligando de molécula pequeña que se dirige a la proteína von Hippel-Lindau (VHL), que forma parte del sistema ubiquitina-proteasoma. Este sistema es crucial para regular la degradación de proteínas dentro de las células. El Ligando VHL 8 es particularmente significativo en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC), que son moléculas bifuncionales diseñadas para inducir la degradación de proteínas específicas mediante el reclutamiento de ligasas E3 como VHL .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación del Ligando VHL 8 implica varios pasos clave. Un enfoque común es el uso de L-hidroxiprolina como material de partida. La ruta sintética generalmente incluye los siguientes pasos :

Protección del Grupo Hidroxilo: El grupo hidroxilo de la L-hidroxiprolina se protege utilizando un grupo protector adecuado, como N-Boc.

Aminación: La hidroxiprolina protegida se somete a aminación para introducir un grupo amina bencílico.

Arilación: El paso clave implica la arilación C-H de un anillo de tiazol utilizando catalizadores de paladio como Pd(OAc)2 o Pd-PEPPSI-IPr.

Desprotección y Amidación: Se elimina el grupo protector y la amina resultante se acopla con un ácido adecuado para formar el producto final.

Métodos de Producción Industrial

La producción industrial del Ligando VHL 8 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y condiciones de reacción escalables .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ligando VHL 8 se somete a varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica o electrofílica dependiendo de los reactivos utilizados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los ácidos se emplean comúnmente.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados del Ligando VHL 8, que pueden utilizarse posteriormente en diferentes aplicaciones .

Aplicaciones Científicas De Investigación

El Ligando VHL 8 tiene una amplia gama de aplicaciones de investigación científica :

Química: Se utiliza en el desarrollo de PROTAC para la degradación dirigida de proteínas.

Biología: Ayuda en el estudio de las interacciones proteína-proteína y las vías celulares.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades mediante la degradación de proteínas relacionadas con enfermedades.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y herramientas químicas para la investigación.

Mecanismo De Acción

El Ligando VHL 8 ejerce sus efectos al unirse a la proteína VHL, que forma parte del complejo Cullin RING E3 ligasa. Esta unión facilita el reclutamiento de proteínas diana para la ubiquitinación y la posterior degradación por el proteasoma. Los objetivos moleculares incluyen los factores inducibles por hipoxia, que son cruciales para las respuestas celulares a los niveles de oxígeno .

Comparación Con Compuestos Similares

Compuestos Similares

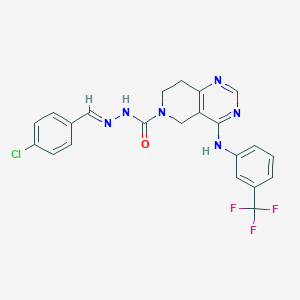

Ligandos de Cereblon: Estos ligandos se dirigen a la proteína cereblon, otra ligasa E3, y se utilizan en aplicaciones similares a las del Ligando VHL 8.

Ligandos de DCAF: Estos ligandos se dirigen a las proteínas DCAF y también se utilizan en el desarrollo de PROTAC.

Unicidad

El Ligando VHL 8 es único debido a su alta afinidad de unión y especificidad para la proteína VHL. Esto lo convierte en una herramienta valiosa en el desarrollo de terapias de degradación de proteínas dirigidas y aplicaciones de investigación .

Propiedades

IUPAC Name |

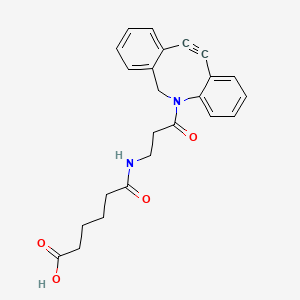

(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c1-13(2)21(19-9-14(3)25-32-19)23(31)26-12-16(27)10-18(26)22(30)24-17(11-20(28)29)15-7-5-4-6-8-15/h4-9,13,16-18,21,27H,10-12H2,1-3H3,(H,24,30)(H,28,29)/t16-,17+,18+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUIKERVKHGIMC-OEMYIYORSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

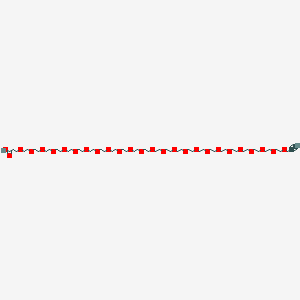

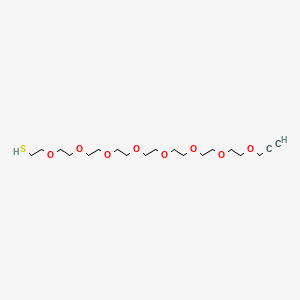

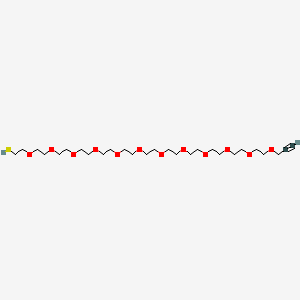

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.